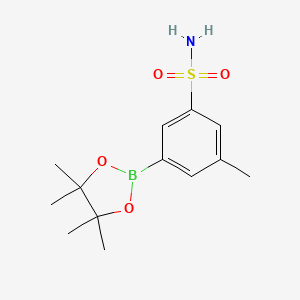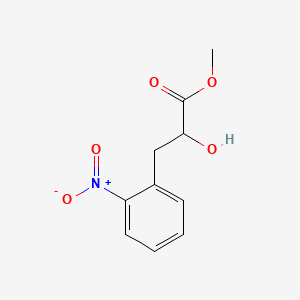
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound with a molecular formula of C10H11NO5 It is a derivative of propanoic acid and contains both hydroxyl and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of Methyl 2-oxo-3-(2-nitrophenyl)propanoate.
Reduction: Formation of Methyl 2-hydroxy-3-(2-aminophenyl)propanoate.
Substitution: Formation of Methyl 2-chloro-3-(2-nitrophenyl)propanoate.
科学的研究の応用
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate
- Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
- Ethyl 2-hydroxy-3-(2-nitrophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity
特性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3 |
InChIキー |
BSZZTYXFVKNTEM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


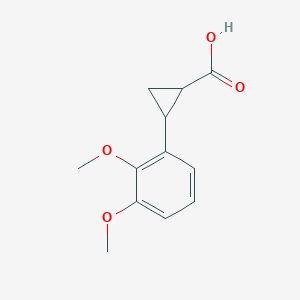

![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
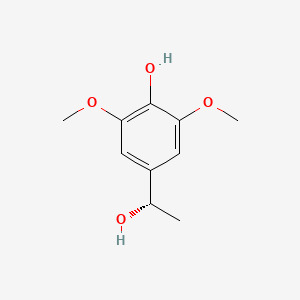
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

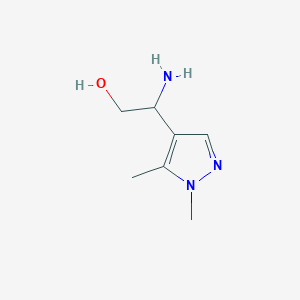
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
